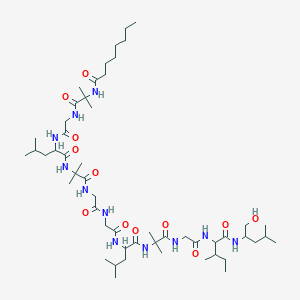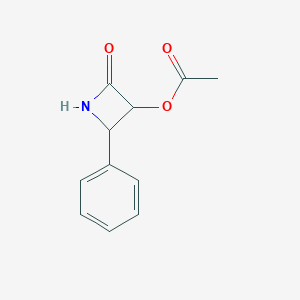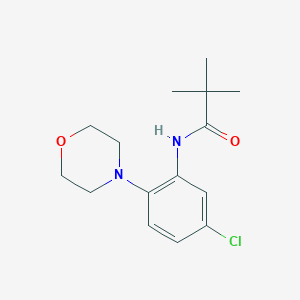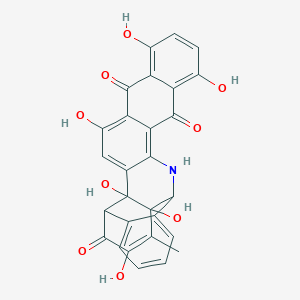
Aahtp-bradykinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aahtp-bradykinin is a synthetic peptide that is derived from bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. Bradykinin is a member of the kallikrein-kinin system and plays a crucial role in the regulation of blood pressure, vascular permeability, and smooth muscle contraction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aahtp-bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin . The synthesis involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The reaction conditions typically include the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is optimized for high yield and purity. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization. The use of advanced technologies and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Aahtp-bradykinin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of disulfide bonds, while reduction may lead to the cleavage of these bonds. Substitution reactions can introduce various functional groups, altering the peptide’s properties and biological activity .
Applications De Recherche Scientifique
Aahtp-bradykinin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure-activity relationships, and chemical modifications.
Biology: Investigated for its role in cellular signaling, receptor binding, and physiological effects such as vasodilation and inflammation.
Medicine: Explored for its potential therapeutic applications in conditions such as hypertension, chronic pain, and inflammatory diseases.
Industry: Utilized in the development of peptide-based drugs, diagnostic assays, and biotechnological applications
Mécanisme D'action
Aahtp-bradykinin exerts its effects by binding to bradykinin receptors, specifically the B1 and B2 receptors, which are G protein-coupled receptors. Upon binding, it activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways lead to the production of secondary messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and calcium ions, which mediate the physiological effects of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bradykinin: The parent compound of Aahtp-bradykinin, involved in similar physiological processes.
Kallidin: Another member of the kallikrein-kinin system, with similar biological activities.
Des-Arg9-bradykinin: A metabolite of bradykinin, which selectively binds to the B1 receptor.
Uniqueness
This compound is unique due to its synthetic modifications, which can enhance its stability, receptor selectivity, and biological activity. These modifications make it a valuable tool for research and potential therapeutic applications .
Propriétés
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[2-[[1-[1-[2-[[2-(adamantane-1-carbonylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H97N19O14S2/c68-64(69)74-18-4-14-44(84-63(100)67-31-38-24-39(32-67)26-40(25-38)33-67)54(90)79-45(15-5-19-75-65(70)71)60(96)85-21-7-17-51(85)61(97)86-35-41(88)28-52(86)59(95)77-34-53(89)78-48(29-42-12-8-22-101-42)56(92)83-50(36-87)58(94)81-47(27-37-10-2-1-3-11-37)55(91)82-49(30-43-13-9-23-102-43)57(93)80-46(62(98)99)16-6-20-76-66(72)73/h1-3,8-13,22-23,38-41,44-52,87-88H,4-7,14-21,24-36H2,(H,77,95)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H,84,100)(H,98,99)(H4,68,69,74)(H4,70,71,75)(H4,72,73,76) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQHGKDKOSVRCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N5CC(CC5C(=O)NCC(=O)NC(CC6=CC=CS6)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC8=CC=CS8)C(=O)NC(CCCN=C(N)N)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H97N19O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138866-14-5 |
Source


|
| Record name | Aahtp-bradykinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138866145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237583.png)
![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)

![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-N'-propionylthiourea](/img/structure/B237598.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)


![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
